5-(2-Bromophenyl)-2-(4-bromophenyl)-9-chloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
The compound 5-(2-Bromophenyl)-2-(4-bromophenyl)-9-chloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine belongs to the pyrazolo-benzoxazine class, characterized by a fused heterocyclic core with substituted aryl groups.
- Core structure: A pyrazolo[1,5-c][1,3]benzoxazine scaffold with a dihydro configuration (1,10b-dihydro).
- Substituents:
- Position 5: 2-Bromophenyl (ortho-bromo substitution).
- Position 2: 4-Bromophenyl (para-bromo substitution).
- Position 9: Chlorine atom.
- Molecular weight: Estimated to be ~500–520 g/mol based on analogues (e.g., 469.76 g/mol for a related compound in ) .
Properties
CAS No. |
302914-13-2 |
|---|---|
Molecular Formula |
C22H15Br2ClN2O |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
5-(2-bromophenyl)-2-(4-bromophenyl)-9-chloro-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H15Br2ClN2O/c23-14-7-5-13(6-8-14)19-12-20-17-11-15(25)9-10-21(17)28-22(27(20)26-19)16-3-1-2-4-18(16)24/h1-11,20,22H,12H2 |
InChI Key |
RTWVCFFFKYAYRG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C5=CC=CC=C5Br |
Origin of Product |
United States |
Biological Activity
5-(2-Bromophenyl)-2-(4-bromophenyl)-9-chloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound notable for its unique structural features and potential biological activities. This compound belongs to the family of pyrazolo[1,5-c][1,3]benzoxazines, which have garnered attention in medicinal chemistry due to their diverse pharmacological properties.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 518.6 g/mol. The presence of multiple halogen substituents (bromine and chlorine) enhances its chemical reactivity and potential biological activity.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits significant antitumor and antimicrobial properties. The specific biological mechanisms are still under investigation but may involve interactions with cellular receptors or enzymes that modulate signaling pathways relevant to cancer progression and microbial resistance.
Table 1: Summary of Biological Activities
| Activity Type | Notable Effects | References |
|---|---|---|
| Antitumor | Inhibits cancer cell proliferation | |
| Antimicrobial | Effective against various pathogens |
The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, several hypotheses exist:
- Cellular Signaling Modulation : The compound may interact with key signaling pathways involved in cell growth and apoptosis.
- Enzyme Inhibition : It could inhibit specific enzymes that are crucial for tumor growth or microbial survival.
- Receptor Binding : Potential binding to cellular receptors may alter normal physiological processes.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the pyrazolo[1,5-c][1,3]benzoxazine class. For instance:
- Antitumor Activity : A study demonstrated that compounds structurally similar to this compound exhibited significant cytotoxicity against various cancer cell lines including Mia PaCa-2 and PANC-1. The structure-activity relationship (SAR) indicated that the presence of halogens enhances activity against these cells .
- Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of related compounds against pathogens such as Staphylococcus aureus and Candida albicans. The disk diffusion method revealed notable zones of inhibition .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Structural modifications can enhance biological activity or alter physical properties:
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Initial Reaction | Formation of the pyrazolo[1,5-c][1,3]benzoxazine core |
| Halogenation | Introduction of bromine and chlorine substituents |
| Purification | Column chromatography for isolation |
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key structural differences and molecular parameters of analogues from the evidence:
Key Structural and Functional Insights
Halogen Effects: Target vs. Halogen at Position 9: Chlorine (target, ) vs. bromine () impacts molecular mass and van der Waals interactions. Bromine’s larger atomic radius may enhance hydrophobic interactions .
Substituent Electronic Effects :
- Electron-donating groups (e.g., methoxy in ) increase solubility in polar solvents compared to electron-withdrawing halogens (Br, Cl) .
- Fluorine () enhances metabolic stability and electronegativity, which is critical in drug design .
Steric and Lipophilic Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
